molecular formula C10H19N2O5P B000261 Rilmenidine phosphate CAS No. 85409-38-7

Rilmenidine phosphate

Cat. No. B000261
CAS RN: 85409-38-7
M. Wt: 278.24 g/mol
InChI Key: ZJCOWRFWZOAVFY-UHFFFAOYSA-N
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Description

Rilmenidine Phosphate is a pharmaceutical compound known for its antihypertensive properties, primarily acting through imidazoline receptors. Its pharmacological interest stems from its selective action, which has made it a subject of extensive study in both its synthesis and its physical and chemical properties.

Synthesis Analysis

Rilmenidine is synthesized through a complex chemical process that involves the formation of an ion-pair complex with bromothymol blue in an acidic medium, extracted into chloroform. This method underscores its chemical versatility and the precision needed in its formulation for pharmaceutical use (Devi Thamizhanban, 2017).

Molecular Structure Analysis

The molecular structure of Rilmenidine includes a rilmenidine cation and a phosphate anion, showcasing a complex interaction that forms chains and hydrogen bonds in its solid state. This structural characteristic is crucial for its pharmacological activity and stability (He-jiao Hu et al., 2005).

Chemical Reactions and Properties

Rilmenidine's chemical reactivity, particularly in forming its phosphate salt, is essential for its therapeutic effects. The process involves intricate reactions that ensure its efficacy as an antihypertensive agent, highlighting the drug's pharmacological potential and the importance of its chemical properties in medical applications (M. Safar, 1989).

Physical Properties Analysis

The physical properties of Rilmenidine, including its absorption characteristics and bioavailability, are critical for its effectiveness as a medication. It is rapidly and extensively absorbed with a bioavailability factor close to 1, and its distribution is independent of the free fraction due to weak binding to plasma proteins (Patrick Genissel et al., 1988).

Chemical Properties Analysis

Rilmenidine's chemical properties, such as its interaction with various receptors and the subsequent physiological effects, define its role as an antihypertensive agent. Its selectivity for I1 imidazoline receptors over α2-adrenoceptors underscores the specificity of its action, contributing to its favorable profile in treating hypertension (J. Reid, 2000).

Scientific Research Applications

Antihypertensive Agent and its Mechanisms

Rilmenidine phosphate is primarily recognized for its antihypertensive properties, acting as a selective agonist for I1 imidazoline receptors. This action results in both central reduction of sympathetic overactivity and inhibition of the Na+/H+ antiport in the kidney. It has been found to be as effective as other antihypertensive drugs like diuretics, beta-blockers, and ACE inhibitors, with significant clinical and metabolic acceptability in hypertensive populations, including those with old age, renal impairment, diabetes mellitus, or dyslipidemia. Studies have shown that rilmenidine reduces left ventricular hypertrophy in at-risk hypertensive patients and improves glucose metabolism in patients with metabolic syndrome, alongside reducing microalbuminuria in hypertensive type 2 diabetics (Reid, 2000).

Pharmacokinetic Research

Rilmenidine's pharmacokinetics have been a subject of extensive research. One study developed a fast and accurate liquid chromatographic method with tandem mass spectrometric detection for quantifying rilmenidine in human serum. The study elucidated the fragmentation pathway of protonated rilmenidine using high-resolution mass spectrometry, offering insights into the drug’s behavior in the human body (Chytil et al., 2010).

Molecular Structure Analysis

The molecular structure of rilmenidine has been analyzed, revealing the formation of a rilmenidine cation and a phosphate anion in the solid state. Such studies provide essential information on the compound's chemical properties and behavior, which is vital for the development of pharmaceutical formulations (Hu et al., 2005).

Interaction with N-Methyl-d-aspartate Receptor

Research has explored the interaction between rilmenidine and the N-methyl-d-aspartate receptor (NMDAR) in the rostral ventrolateral medulla. This interaction plays a crucial role in the hypotensive action of rilmenidine, as demonstrated in experiments with spontaneously hypertensive rats (Zhang & Abdel‐Rahman, 2002).

Comparative Studies with Other Antihypertensives

Comparative studies of rilmenidine with other antihypertensives like captopril have demonstrated its efficacy in reducing blood pressure and microalbuminuria in hypertensive type-2 diabetics, suggesting potential nephroprotective effects (Bauduceau et al., 2000).

Analytical Method Development

Rilmenidine’s determination in bulk and pharmaceutical formulations has been addressed through the development of an extractive spectrophotometric method. Such methods are essential for ensuring drug quality and consistency in pharmaceutical products (Thamizhanban, 2017).

Long-Term Treatment Effects in Diabetic Patients

A retrospective analysis of diabetic patients under long-term rilmenidine treatment showed favorable effects on fasting blood glucose and plasma triglyceride levels, consistent with improvements in glucose and lipid metabolism. This highlights rilmenidine's potential benefits beyond blood pressure control (Meredith & Reid, 2004).

Rilmenidine's Broader Clinical Benefits

Rilmenidine has been shown to improve glucose tolerance, lipid risk factors, and insulin sensitivity, alongside its effects on blood pressure and heart and kidney functions. These benefits suggest a potential role in the prevention of cardiovascular diseases (Reid, 2001).

Safety And Hazards

Rilmenidine phosphate is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes .

Future Directions

Rilmenidine has been used in trials studying the treatment of Hypertension and Chronic Kidney Disease . It has been shown to improve glucose metabolism in metabolic syndrome patients treated with rilmenidine, and a significant reduction in microalbuminuria during rilmenidine treatment of hypertensive type 2 diabetics . Thus the efficacy/tolerance ratio of rilmenidine supports its role as a first-line antihypertensive option for all groups of hypertensive patient, with specific advantages in some at-risk populations .

properties

IUPAC Name

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCOWRFWZOAVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234616
Record name Rilmenidine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilmenidine phosphate

CAS RN

85409-38-7
Record name 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85409-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rilmenidine phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085409387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmenidine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dicyclopropylmethyl)(4,5-dihydro-2-oxazolyl)ammonium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.079.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RILMENIDINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59QD64Q32M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
G Groenewoud, L Potgieter, B Meyer - Arzneimittelforschung, 2009 - thieme-connect.com
… Rilmenidine phosphate (2-[dicyclopropylmethyl]amino-2-oxazoline phosphate) (CAS 85409-… The following rilmenidine phosphate products were investigated and subjects ingested the …
Number of citations: 3 www.thieme-connect.com
A Karasakal, E Özdemir - … of Research in …, 2019 - openaccess.bezmialem.edu.tr
… Figure 1 shows Rilmenidine phosphate (RIL) chemical formula. In this study to obtain more sensitive results, the first, second, third and fourth derivative spectra of RIL was achieved and …
Number of citations: 4 openaccess.bezmialem.edu.tr
MF Suaud-Chagny, C Mermet, E Tibiriça… - European journal of …, 1992 - Elsevier
… Rilmenidine phosphate was purchased from Servier (France) and clonidine hydrochloride from Boehringer. Both were dissolved in saline solution (NaCI 0.9%) and injected iv just after …
Number of citations: 10 www.sciencedirect.com
K Nikolic, S Filipic, D Agbaba - Bioorganic & medicinal chemistry, 2008 - Elsevier
… Previously determined crystal structures of clonidine hydrochloride 18 and rilmenidine phosphate 19 were used as reference values for geometric parameters of the real systems. …
Number of citations: 41 www.sciencedirect.com
L Chytil, J Cvačka, V Marešová… - Journal of mass …, 2010 - Wiley Online Library
… Standard of pure rilmenidine phosphate (>99.0%) was kindly supplied by Farmak (Olomouc, Czech Republic). Trimipramine-d 3 (99.0%), which was used as internal standard (IS), was …
E Koenig-Berard, C Tierney, B Beau, G Delbarre… - The American Journal of …, 1988 - Elsevier
… Drugs used: The drugs used in this study included rilmenidine phosphate (Servicr), clonidinc HCl (Boehringer Ingelheim], idazoxan (Reckitt Colman), prazosin HCL (Pfizer), …
Number of citations: 45 www.sciencedirect.com
AL Johnston, E Koening‐Berard… - Drug development …, 1988 - Wiley Online Library
… The following drugs were used in this study: rilmenidine phosphate (Institut de Recherches Internationales Servier), clonidine HC1 (Boehringer Ingelheim), and guanfacine HCI (Sandoz …
Number of citations: 13 onlinelibrary.wiley.com
SE Browne, IM Macrae - Brain research, 1994 - Elsevier
The anti-hypertensive drug, rilmenidine, has activity at both imidazoline-preferring receptors (IPRs) andα 2 -adrenoceptors. However, available evidence suggests that its hypotensive …
Number of citations: 3 www.sciencedirect.com
CG Li, MJ Rand - Clinical and Experimental Pharmacology and …, 1988 - Wiley Online Library
The present study was carried out to determine whether rilmenidine, a recently introduced antihypertensive agent which acts on α 2 ‐adrenoceptors, has partial agonist activity on …
Number of citations: 9 onlinelibrary.wiley.com
AL Johnston, E Koening-Berard… - Drug Development …, 1988 - academia.edu
… The following drugs were used in this study: rilmenidine phosphate (Institut de Recherches Internationales Servier), clonidine HC1 (Boehringer Ingelheim), and guanfacine HCI (Sandoz …
Number of citations: 2 www.academia.edu

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